molecular formula C9H12ClF2NO B2695810 2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one CAS No. 2411266-10-7

2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one

Cat. No.: B2695810
CAS No.: 2411266-10-7
M. Wt: 223.65
InChI Key: FLXQMKXPUXCITR-UHFFFAOYSA-N
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Description

2-Chloro-1-(5,5-difluoro-2-azabicyclo[221]heptan-2-yl)propan-1-one is a synthetic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one typically involves the reaction of 5,5-difluoro-2-azabicyclo[2.2.1]heptane with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one is unique due to its specific combination of a chlorine atom and a difluorinated bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF2NO/c1-5(10)8(14)13-4-6-2-7(13)3-9(6,11)12/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXQMKXPUXCITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CC2(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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